molecular formula C18H21BrN2O2 B5356991 5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide

5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide

Cat. No.: B5356991
M. Wt: 377.3 g/mol
InChI Key: WQEDZTXFPINCKS-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a nicotinamide moiety, making it a versatile molecule for various chemical reactions and applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide typically involves multiple steps, including bromination, etherification, and amidation reactionsThe final step involves the formation of the nicotinamide moiety through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-[2-(4-tert-butylphenoxy)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-18(2,3)14-4-6-16(7-5-14)23-9-8-21-17(22)13-10-15(19)12-20-11-13/h4-7,10-12H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEDZTXFPINCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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